硒化铊

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

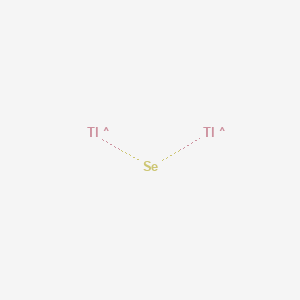

Thallium(I) selenide is a chemical compound with the molecular formula SeTl. It is a binary compound consisting of thallium and selenium.

科学研究应用

Thallium(I) selenide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of ternary compounds and as a precursor for other thallium-based materials.

Biology: Thallium-based compounds are studied for their potential biological effects and interactions.

Medicine: Thallium(I) selenide is explored for its potential use in medical imaging and radiation therapy.

Industry: It is used in radiation detection, thermoelectric devices, and photocells due to its unique electrical properties .

作用机制

Target of Action

Thallium selenide (TlSe) is a compound with unique properties that make it a subject of interest in various fields, particularly in the realm of nanotechnology . It’s primarily targeted for its potential applications in spintronics , where it can be used as a topological insulator (TI). TIs are materials that behave as insulators in their interior but whose surface contains conducting states .

Mode of Action

Thallium selenide interacts with its targets through its unique electronic and structural properties. It’s predicted to be a layered TI with weak interlayer coupling, which means it can be exfoliated easily . The evolution of its topological states can be driven by doping with indium (In) atoms or applying lateral strains .

Biochemical Pathways

It’s known that selenium is an essential micronutrient in diverse organisms and is incorporated into proteins and nucleic acids via selenocysteine and 2-selenouridine, respectively .

Result of Action

The result of thallium selenide’s action is primarily observed at the nanoscale. For instance, it’s used in the growth of nanowires, which exhibit exciting optical and electrical properties . These nanowires have high transparency and a photocurrent several orders of magnitude better than thin film and bulk materials .

Action Environment

The action of thallium selenide can be influenced by various environmental factors. For instance, its ability to form nanowires can be affected by the melt undercooling conditions . Additionally, the formation of ternary compounds in the Tl2Se-GeSe2 system has been observed, indicating that the compound’s action can be influenced by the presence of other elements .

准备方法

Synthetic Routes and Reaction Conditions: Thallium(I) selenide can be synthesized through various methods. One common method involves the direct combination of elemental thallium and selenium at elevated temperatures. The reaction typically occurs in a sealed tube to prevent the escape of volatile components. The reaction can be represented as:

Tl+Se→TlSe

Industrial Production Methods: In industrial settings, thallium(I) selenide can be produced through electroplating techniques. Thallium targets are electroplated and then subjected to high-temperature reactions with selenium to form the desired compound .

化学反应分析

Types of Reactions: Thallium(I) selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Thallium(I) selenide can be oxidized to form thallium(III) selenide.

Reduction: It can be reduced back to elemental thallium and selenium under specific conditions.

Substitution: Thallium(I) selenide can participate in substitution reactions with other halides or chalcogenides.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or other strong oxidizing agents can be used for oxidation reactions.

Reducing Agents: Hydrogen or other reducing agents can facilitate reduction reactions.

Substitution Reagents: Halides or other chalcogenides can be used in substitution reactions.

Major Products:

Oxidation: Thallium(III) selenide.

Reduction: Elemental thallium and selenium.

Substitution: Various thallium halides or chalcogenides

相似化合物的比较

Thallium(I) selenide can be compared with other similar compounds such as thallium(I) telluride, thallium(I) sulfide, and thallium(I) iodide.

Thallium(I) Telluride: Similar in structure but has different electrical and optical properties.

Thallium(I) Sulfide: Known for its use in infrared detectors.

Thallium(I) Iodide: Used in high-energy radiation detection.

Uniqueness: Thallium(I) selenide is unique due to its specific combination of electrical conductivity and sensitivity to radiation, making it highly suitable for specialized applications in radiation detection and thermoelectric technology .

属性

CAS 编号 |

15572-25-5 |

|---|---|

分子式 |

SeTl2 |

分子量 |

487.74 g/mol |

IUPAC 名称 |

selenium(2-);thallium(1+) |

InChI |

InChI=1S/Se.2Tl/q-2;2*+1 |

InChI 键 |

KLNGSAIQZVCZLH-UHFFFAOYSA-N |

SMILES |

[Se].[Tl].[Tl] |

规范 SMILES |

[Se-2].[Tl+].[Tl+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。